molecular formula C6H9ClN2S B179851 N-((2-Chlorothiazol-5-yl)methyl)ethanamine CAS No. 120740-07-0

N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Cat. No.: B179851
CAS No.: 120740-07-0
M. Wt: 176.67 g/mol
InChI Key: GSTCXGLYLWATEA-UHFFFAOYSA-N
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Description

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C6H9ClN2S It is characterized by the presence of a thiazole ring substituted with a chlorine atom and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorothiazol-5-yl)methyl)ethanamine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ethanamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorothiazol-5-yl)methyl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

N-((2-Chlorothiazol-5-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-((2-Chlorothiazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorothiazol-5-yl)boronic acid
  • Ethyl 5-bromo-2-chlorothiazole-4-carboxylate
  • Ethyl 2,5-dichlorothiazole-4-carboxylate
  • Methyl 5-bromo-2-chlorothiazole-4-carboxylate
  • 2,5-Dichlorothiazole-4-carbonitrile

Uniqueness

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCXGLYLWATEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625697
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-07-0
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction procedure of Reference Example 17 was repeated except that crude 2-chloro-5-chloromethylthiazole was used in lieu of 6-chloro-3-pyridylmethyl chloride and that CH2Cl2 was used as the extractant. The procedure gave the title compound as a crude oil.
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Synthesis routes and methods II

Procedure details

A 60˜70% aqueous solution of ethylamine (3.6 mL) and a 20% aqueous NaOH solution (8.0 mL) were added dropwise respectively into a solution of 2-chloro-5-chloromethylthiazole (3.40 g) in chloroform (40 mL), then benzyl triethyl ammonium chloride (0.1 g) was added. After stirring overnight at room temperature, the pH of the resulting mixture was adjusted to weak alkaline. The organic layer was separated while the aqueous layer was extracted with dichloromethane twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 2-chloro-5-ethylaminomethylthiazole 3.37 g as an oil in 95.2% purity. GC-MS: (M+) (EI, 70 eV, m/z) calc: 176. found: 176.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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